2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid

Description

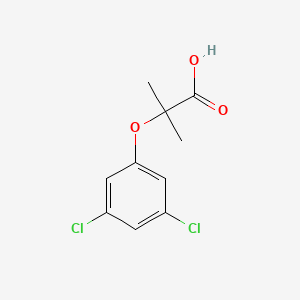

2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid (CAS: 33995-37-8) is a synthetic organic compound with the molecular formula C₁₀H₁₀Cl₂O₃ and a molecular weight of 265.09 g/mol . Structurally, it consists of a propanoic acid backbone substituted with a methyl group at the α-carbon and a 3,5-dichlorophenoxy group at the β-position. This configuration confers unique steric and electronic properties, making it relevant in biochemical and pharmaceutical research, particularly as an intermediate or effector in protein-ligand interactions .

Properties

Molecular Formula |

C10H10Cl2O3 |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

2-(3,5-dichlorophenoxy)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-4-6(11)3-7(12)5-8/h3-5H,1-2H3,(H,13,14) |

InChI Key |

DUEGMWKLBXXFOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Solvent-Based Alkylation in Organic Solvents

Alternatively, the alkylation can be performed in organic solvents such as ethanol or methyl isobutyl ketone. In this approach, 3,5-dichlorophenol reacts with alkyl 2-bromo-2-methylpropanoate in the presence of potassium carbonate. The solvent facilitates better mixing and heat transfer, potentially improving reaction kinetics.

- Solvent: Ethanol or methyl isobutyl ketone

- Base: Potassium carbonate

- Temperature: Reflux conditions (approx. 78 °C for ethanol)

- Reaction time: Several hours until completion

After ester formation, the intermediate is isolated and hydrolyzed under acidic conditions to yield the free acid.

Esterification and Hydrolysis Strategy

In some protocols, the ester intermediate formed from the alkylation step is isolated and purified before hydrolysis. Hydrolysis is typically performed by treatment with mineral acids such as sulfuric acid or hydrochloric acid at temperatures around 100 °C. This two-step approach allows better control over purity and yield.

Halogenation of 2-Methyl-2-phenylpropanoic Acid

An alternative preparative route involves selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous media to introduce halogen substituents on the aromatic ring, followed by further functionalization to obtain the dichlorophenoxy derivative.

- Bromination with bromine in water at neutral pH (maintained by sodium carbonate)

- Reaction temperature: Ambient (25–30 °C)

- Workup: Acidification and extraction with dichloromethane

- Purification: Esterification and distillation under reduced pressure to separate unreacted starting material and product

This method is more relevant for preparing halogenated precursors and may be adapted for the 3,5-dichloro substitution pattern with appropriate reagents.

Detailed Research Findings and Data

Reaction Yields and Conditions

From patent US4739101A, the solventless reaction of substituted phenols with alkyl 2-bromo-2-methylpropanoates in the presence of potassium carbonate at 140–145 °C for 3 to 6 hours typically affords ester intermediates in high yields (often above 80%). Subsequent acid hydrolysis proceeds efficiently at 100 °C, yielding the free acid with minimal side reactions.

Influence of Substituents on Phenol

The presence of electron-withdrawing chlorine substituents at the 3 and 5 positions of the phenol ring enhances the nucleophilicity of the phenoxide ion and stabilizes the intermediate, favoring the alkylation reaction. Attempts to replace chlorine with other halogens or functional groups often result in lower yields or reduced bioactivity of the final compound.

Comparative Table of Preparation Parameters

| Method | Solvent | Base Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Solventless alkylation | None | K₂CO₃ (excess) | 140–145 | 3–6 | >80 | Requires strong acid hydrolysis step |

| Solvent-based alkylation | Ethanol or MIBK | K₂CO₃ | Reflux (~78) | Several | Moderate | Easier mixing, longer reaction times |

| Bromination of acid | Water | Na₂CO₃ (pH control) | Ambient (25–30) | Until completion | High | Precursor halogenation step |

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Herbicidal Applications

Mechanism of Action

2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid functions primarily as a selective herbicide, targeting broadleaf weeds while being safe for grasses. Its mode of action involves the disruption of plant growth processes by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This herbicide is particularly effective in crops such as cereals and pastures.

Field Studies

Field trials have demonstrated the effectiveness of this compound in controlling various weed species. For instance, studies indicated that application rates of 0.5 to 1.0 kg/ha significantly reduced weed biomass in treated areas compared to untreated controls. The compound's selectivity allows for its use in mixed cropping systems without harming desirable plants.

Pharmaceutical Potential

Anti-inflammatory Properties

Recent research has explored the anti-inflammatory properties of this compound. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases.

Case Study: PPAR-α Activation

A study examining the activation of peroxisome proliferator-activated receptor alpha (PPAR-α) revealed that this compound could induce liver cell proliferation in rodent models. This finding suggests potential implications for metabolic disorders and liver health, although further research is needed to fully understand its effects on human health .

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to altered cellular processes. For example, as a herbicide, it may disrupt plant growth by interfering with auxin signaling pathways, leading to uncontrolled cell division and growth inhibition.

Comparison with Similar Compounds

Structural Analogs with Varied Chlorine Substitution

Key Insights :

- The α-methyl group in 2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid increases steric bulk, which may stabilize conformational changes in allosteric proteins like hemoglobin .

Derivatives with Modified Backbones or Functional Groups

Key Insights :

Biological Activity

2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid is a synthetic compound with significant biological activity, particularly in agricultural and pharmaceutical applications. It is structurally related to various phenoxy herbicides and has been studied for its effects on plant growth regulation and potential therapeutic properties.

Chemical Structure and Properties

- Molecular Formula : C10H10Cl2O3

- Molecular Weight : 235.09 g/mol

- Structure : The compound features a dichlorophenoxy group attached to a branched propanoic acid structure, which influences its biological activity.

The biological activity of this compound primarily stems from its ability to mimic natural plant hormones known as auxins. This mimicry disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately resulting in plant death. This property makes it an effective herbicide.

Herbicidal Activity

The compound has been shown to exhibit potent herbicidal effects by interfering with the auxin signaling pathway in plants. It can cause:

- Uncontrolled Growth : Leading to plant death.

- Disruption of Cell Division : Affecting root and shoot development.

Case Studies

-

Herbicidal Efficacy :

- A study evaluated the effectiveness of various phenoxy acids, including this compound, against common weeds. The results showed significant inhibition of growth in target species, confirming its potential as a herbicide.

-

Antimicrobial Activity :

- In a comparative study of phenoxy compounds, derivatives showed varying degrees of antibacterial activity. While specific data for this compound were not highlighted, related compounds exhibited notable efficacy against resistant bacterial strains.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-(4-Chloro-2-methylphenoxy)acetic acid | 94-75-7 | Exhibits herbicidal properties similar to this compound |

| 2-(4-Chloro-phenoxy)acetic acid | 94-75-7 | Known for its growth-regulating effects in plants |

| 2-(3-Chloro-phenoxy)propionic acid | 7542-03-0 | Potential antimicrobial activity |

Toxicological Profile

Studies on related phenoxy compounds suggest that repeated exposure can lead to systemic effects such as:

- Hematological Alterations : Changes in blood parameters in animal models.

- Renal Effects : Kidney toxicity observed in laboratory animals.

These findings highlight the importance of evaluating the safety profile of this compound before widespread application.

Q & A

Q. What are the recommended synthesis protocols for 2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Esterification : Reacting 3,5-dichlorophenol with methylpropanoic acid derivatives using acid chlorides (e.g., thionyl chloride) to form intermediates .

- Purification : Solvent extraction (e.g., dichloromethane) and recrystallization to isolate the product. Batch production allows tighter quality control, while continuous flow synthesis improves efficiency .

- Critical Variables : Temperature (exothermic reactions require cooling), stoichiometry (excess phenol improves yield), and solvent polarity (affects crystallization purity).

- Challenges : Byproduct formation (e.g., dichlorophenoxy dimers) necessitates column chromatography or preparative HPLC for isolation .

Q. How should researchers handle and store this compound to ensure safety and compound stability?

Methodological Answer:

- Storage : Keep in tightly sealed containers under inert gas (e.g., argon) in cool (4–8°C), dry, and ventilated areas. Avoid proximity to oxidizing agents (e.g., peroxides, nitrates) and metals (risk of catalytic decomposition) .

- Safety Protocols :

- Decontamination : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Q. What analytical techniques are most effective for characterizing the structural purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves molecular conformation and confirms stereochemistry (e.g., (±)-enantiomers) .

- Spectroscopy :

- NMR : Assign peaks for chlorophenoxy protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- FTIR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Chromatography :

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (pH, temperature, cell lines) and validate compound purity via orthogonal methods (e.g., NMR + HPLC) .

- Stereochemical Analysis : Use chiral chromatography to isolate enantiomers and test their individual bioactivities .

- Contradictory Data : Cross-reference with structurally analogous compounds (e.g., 2-(2,4-Dichlorophenoxy)propionic acid, which shows carcinogenicity in rodents ). Adjust for metabolic stability differences using hepatic microsome assays .

Q. What strategies optimize the degradation pathway analysis of this compound in environmental matrices?

Methodological Answer:

- Simulation Models : Use sand filter systems (10.5 min residence time) to mimic microbial degradation, with LC-MS/MS to track metabolites like dichlorophenol derivatives .

- Isotopic Labeling : Incorporate ¹³C or ³H isotopes into the propanoic acid moiety to trace biodegradation products .

- QSAR Modeling : Predict environmental persistence and toxicity endpoints (e.g., EC50 for aquatic organisms) based on logP and electronic parameters .

Q. How does the stereochemical configuration influence the reactivity and biological interactions of this compound?

Methodological Answer:

- Reactivity : The (R)-enantiomer may exhibit higher electrophilicity due to spatial orientation of the chlorophenoxy group, affecting nucleophilic substitution reactions .

- Biological Targets : Docking studies suggest the (S)-enantiomer binds more tightly to cyclooxygenase-2 (COX-2) via hydrogen bonding with His90 and Tyr385 residues .

- Experimental Validation : Synthesize enantiopure forms via asymmetric catalysis and compare IC50 values in enzyme inhibition assays .

Q. What computational approaches are suitable for predicting the environmental fate and toxicity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption coefficients (Kd) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to estimate photodegradation rates under UV exposure .

- Toxicity Prediction : Use tools like ECOSAR to estimate acute aquatic toxicity based on structural alerts (e.g., chlorophenoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.